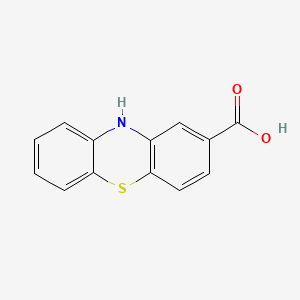

10H-Phenothiazine-2-carboxylic acid

Overview

Description

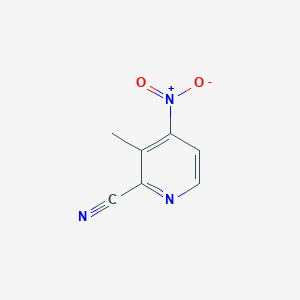

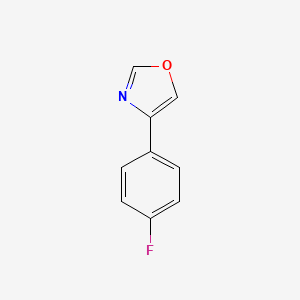

10H-Phenothiazine-2-carboxylic acid is a chemical compound with the formula C13H9NO2S . It is a derivative of phenothiazine .

Molecular Structure Analysis

The molecular structure of 10H-Phenothiazine-2-carboxylic acid consists of a phenothiazine core with a carboxylic acid group attached . The molecular weight is 243.28 .Physical And Chemical Properties Analysis

The physical and chemical properties of 10H-Phenothiazine-2-carboxylic acid include a molecular weight of 243.28 and a boiling point of 481.893°C . More detailed properties were not found in the search results.Scientific Research Applications

Electrochemical Properties

10H-Phenothiazine-1-carboxylic acid, closely related to 10H-Phenothiazine-2-carboxylic acid, has been studied for its electrochemical behavior using square wave anodic stripping voltammetry. It showed the first monoelectronic oxidation step at low potentials, influenced by the solvent type. The potential application of this compound as a mediator in electrochemical detection was explored, although it was not suitable for the detection of Malachite Green dye (Săcară et al., 2017).

Synthesis of Fluorinated Derivatives

The synthesis of fluorinated 10H-phenothiazines has been reported, prepared via Smiles rearrangement. These compounds were evaluated for their antimicrobial properties, showcasing the versatility of 10H-phenothiazine derivatives in synthesizing bioactive molecules (Dixit et al., 2008).

Application in Fluorescent Nanomaterials

10-ethyl-10H-phenothiazine-3-carboxylate derivatives, closely related to 10H-Phenothiazine-2-carboxylic acid, have been used in fluorescent electrospun polymers. The fluorescence emission properties of these derivatives were studied in both solution and solid state, indicating potential applications in developing fluorescent nanomaterials (Gal et al., 2021).

Biological Activities

Synthesis of 10H-phenothiazines has led to the creation of ribofuranosides and sulfones, which have been screened for antioxidant and antimicrobial activity. These studies highlight the significant biological activities of 10H-phenothiazine derivatives, useful in pharmacological research (Dixit et al., 2007).

Photovoltaic Application

10H-Phenothiazine-based dyes have been identified as key components in dye-sensitized solar cells (DSSCs). Their unique structure with electron-rich nitrogen and sulfur atoms, along with non-planar conformation, makes them efficient for light harvesting and electron injection in DSSCs (Huang et al., 2016).

Future Directions

properties

IUPAC Name |

10H-phenothiazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S/c15-13(16)8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)17-12/h1-7,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFANMJNNUVDTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627688 | |

| Record name | 10H-Phenothiazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25234-50-8 | |

| Record name | 10H-Phenothiazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isopentyl 3-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B1628992.png)

![6-Chloro-9h-pyrido[3,4-b]indol-8-amine](/img/structure/B1628993.png)

![4-(2,2-diphenylethenyl)-N-[4-[4-(N-[4-(2,2-diphenylethenyl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline](/img/structure/B1628994.png)

![2,5,7-Triazaspiro[3.4]octan-8-one](/img/structure/B1629009.png)

![[(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester](/img/structure/B1629014.png)